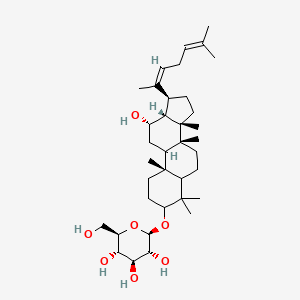
gamma-Sanshool
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Sanshool is a naturally occurring compound found in the Zanthoxylum genus, particularly in Sichuan peppercorns. It is known for its unique tingling and numbing sensation when consumed, which is attributed to its interaction with sensory neurons. This compound belongs to the family of polyunsaturated fatty acid amides and has garnered significant interest due to its various pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Sanshool can be synthesized through multiple synthetic routes. One common method involves the Wittig reaction, where ylides react with ethyl 4-oxobut-2-enoate and (2E,4E)-hex-2,4-dienal to construct the carbon skeleton . The isomerization of ethyl 8-hydroxyocta-2,4-dienoate to the desired 2E,4E-isomer is catalyzed by iodine . Another method involves the use of sorbaldehyde and (6-ethoxy-6-oxohexyl)triphenylphosphonium bromide to construct the triene fragment .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis route due to the low natural abundance of the compound in Zanthoxylum species. The process includes multiple steps such as Wittig reactions, isomerization, and purification through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Sanshool undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy-gamma-Sanshool.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Substitution reactions can occur at the amide or alkene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Hydroxy-gamma-Sanshool.
Reduction: Reduced forms of this compound with fewer double bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Gamma-Sanshool has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyunsaturated fatty acid amides.
Biology: Investigated for its effects on sensory neurons and its potential role in pain modulation.
Industry: Utilized in the food industry for its unique sensory properties and in cosmetics for its tingling sensation.
Wirkmechanismus
Gamma-Sanshool is part of a family of compounds known as sanshools, which include alpha-Sanshool, beta-Sanshool, and delta-Sanshool. Each of these compounds has similar structures but differs in the position and number of double bonds and functional groups. This compound is unique due to its specific double bond configuration and its pronounced sensory effects .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Sanshool
- Beta-Sanshool
- Delta-Sanshool
- Hydroxy-Gamma-Sanshool
These compounds share similar sensory properties but differ in their chemical structures and specific biological activities.
Eigenschaften
CAS-Nummer |
78886-65-4 |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ |
InChI-Schlüssel |
KVUKDCFEXVWYBN-FMBIJHKPSA-N |
SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
Isomerische SMILES |
C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C |
Kanonische SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
melting_point |
88 - 89 °C |
Physikalische Beschreibung |
Solid |
Synonyme |
alpha-sanshool beta-sanshool gamma-sanshool sanshool |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)

![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)


![4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B1238895.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)

